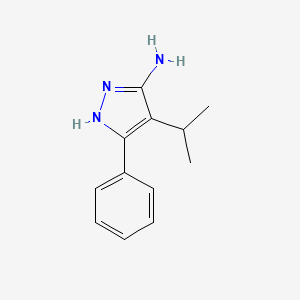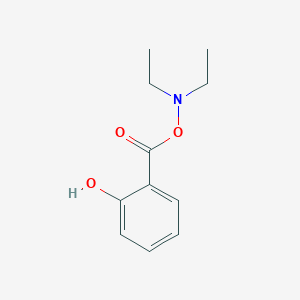
Diethylazanyl 2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
製造方法
合成ルートと反応条件
ジエチルアザニル 2-ヒドロキシベンゾアートは、2-ヒドロキシ安息香酸とジエチルアミンをエステル化することにより合成できます。この反応は通常、塩化チオニルまたはジシクロヘキシルカルボジイミド(DCC)などの脱水剤を使用して、エステル結合の生成を促進します。反応は、ジクロロメタンまたはトルエンなどの適切な溶媒中で還流条件下で行われます。
工業生産方法
工業規模では、ジエチルアザニル 2-ヒドロキシベンゾアートの製造には、高収率と高純度を確保するために連続フロープロセスが使用される場合があります。自動反応器の使用と、温度、圧力、反応物濃度などの反応パラメータの精密な制御は、効率的な生産に不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
Diethylazanyl 2-hydroxybenzoate can be synthesized through the esterification of 2-hydroxybenzoic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions with an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
反応の種類
ジエチルアザニル 2-ヒドロキシベンゾアートは、以下を含むさまざまな化学反応を起こします。
加水分解: エステル結合は、酸性または塩基性条件下で加水分解され、2-ヒドロキシ安息香酸とジエチルアミンを生成します。
酸化: この化合物は、特に芳香環において酸化反応を起こし、キノンまたは他の酸化誘導体の生成につながることがあります。
一般的な試薬と条件
加水分解: 通常、塩酸または水酸化ナトリウムを加水分解剤として使用します。
酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは三酸化クロムが含まれます。
置換: 臭素または硝酸などの試薬をそれぞれハロゲン化またはニトロ化反応に使用できます。
生成される主な生成物
加水分解: 2-ヒドロキシ安息香酸とジエチルアミン。
酸化: 使用される特定の条件と試薬に応じて、さまざまな酸化誘導体が生成されます。
置換: さまざまな官能基を有するジエチルアザニル 2-ヒドロキシベンゾアートの置換誘導体。
科学研究への応用
ジエチルアザニル 2-ヒドロキシベンゾアートは、科学研究においていくつかの用途があります。
化学: 有機合成における試薬として、およびより複雑な分子の調製における中間体として使用されます。
生物学: 抗菌作用や抗炎症作用などの潜在的な生物活性について調査されています。
医学: 特に新規治療薬の設計において、創薬における潜在的な用途が探求されています。
工業: さまざまな化学製品の製造に使用され、特定のエステル官能基を必要とする配合の成分として使用されます。
科学的研究の応用
Diethylazanyl 2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products and as a component in formulations requiring specific ester functionalities.
作用機序
ジエチルアザニル 2-ヒドロキシベンゾアートの作用機序は、その用途に応じて特定の分子標的との相互作用を含みます。たとえば、生物系では、酵素または受容体と相互作用して生化学経路の調節につながる可能性があります。正確な分子標的と経路は、その使用の特定の状況に基づいて異なる場合があります。
類似化合物の比較
類似化合物
メチル 2-ヒドロキシベンゾアート:
エチル 2-ヒドロキシベンゾアート: ジエチルアザニル 2-ヒドロキシベンゾアートと類似していますが、ジエチルアミノ基の代わりにエチル基があります。
プロピル 2-ヒドロキシベンゾアート: プロピル基を有する別のエステル誘導体。
独自性
ジエチルアザニル 2-ヒドロキシベンゾアートは、ジエチルアミノ基の存在により、2-ヒドロキシ安息香酸の他のエステルと比べて異なる化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Methyl 2-hydroxybenzoate:
Ethyl 2-hydroxybenzoate: Similar to Diethylazanyl 2-hydroxybenzoate but with an ethyl group instead of a diethylamino group.
Propyl 2-hydroxybenzoate: Another ester derivative with a propyl group.
Uniqueness
This compound is unique due to the presence of the diethylamino group, which can impart different chemical and biological properties compared to other esters of 2-hydroxybenzoic acid
特性
CAS番号 |
286464-55-9 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
diethylamino 2-hydroxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-3-12(4-2)15-11(14)9-7-5-6-8-10(9)13/h5-8,13H,3-4H2,1-2H3 |
InChIキー |
SQCSJQKLUXDURR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)OC(=O)C1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,5S)-tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11821239.png)


![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride](/img/structure/B11821251.png)
![Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate](/img/structure/B11821263.png)
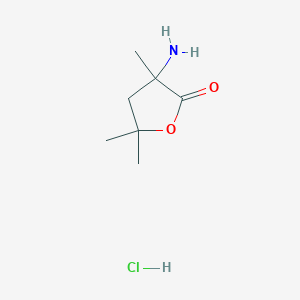

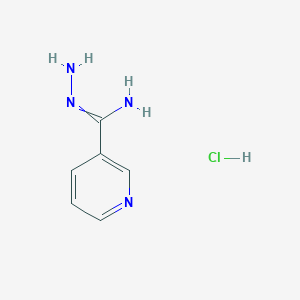
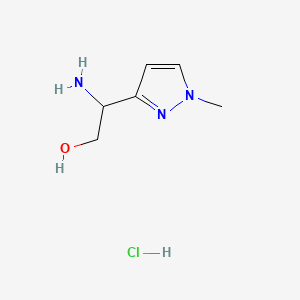


![N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11821293.png)
